The compound [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic organic molecule that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorophenoxy group and a carbamate moiety. It is primarily studied for its potential applications in agricultural chemistry, particularly as a pesticide or herbicide.
This compound can be classified under the category of pesticides and metabolite reference materials. It is often utilized in research settings to study its efficacy and environmental impact. The compound's CAS (Chemical Abstracts Service) number is 1251575-36-6, which facilitates its identification in chemical databases and literature.
The synthesis of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves several key steps:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular formula for [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is C18H16ClN3O3, with a molecular weight of approximately 357.79 g/mol.
The structural representation can be denoted by its SMILES notation: COC(=O)Nc1ccccc1COc2ccn(n2)c3ccc(Cl)cc3
, which provides a concise way to describe the molecular structure in computational chemistry.
The compound may undergo several chemical reactions, including:
These reactions are essential for understanding the compound's stability, degradation pathways, and potential environmental impacts.
The mechanism of action for [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is primarily related to its role as a pesticide. It likely functions by inhibiting specific enzymes involved in metabolic processes in target organisms (e.g., insects or weeds).
Data from toxicological studies would provide further insights into its efficacy and safety profile.
The physical properties of this compound include:
Chemical properties include:
These properties are crucial for determining how the compound behaves in different environments, including soil and water systems.
The primary applications of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate include:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: